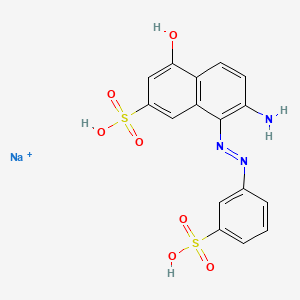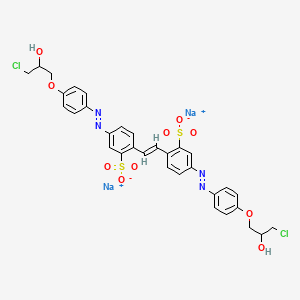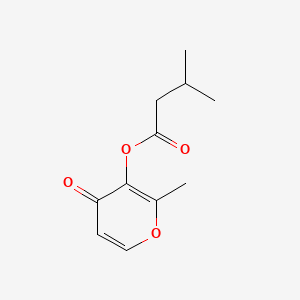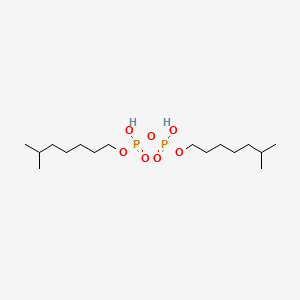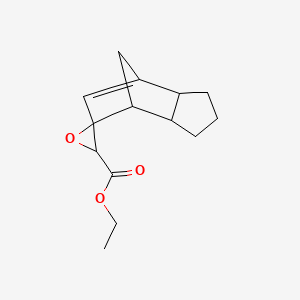
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications. The presence of amino, methyl, and mercapto groups in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of 3-amino-1,6-dimethyl-4-mercaptohydrazine with a suitable diketone under acidic conditions can yield the desired pyridazinium compound .
Industrial Production Methods
Industrial production of pyridazinium compounds often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the preparation of hydrazine intermediates followed by cyclization under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound can also undergo redox reactions, influencing oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A parent compound with similar biological activities.
Pyridazinone: Contains a carbonyl group, offering different reactivity.
Pyrazine: Another diazine with distinct chemical properties.
Uniqueness
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- is unique due to the presence of both amino and mercapto groups, which provide versatile reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
82608-12-6 |
|---|---|
Molekularformel |
C6H10N3S+ |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
3-amino-1,6-dimethylpyridazin-2-ium-4-thione |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(10)6(7)8-9(4)2/h3H,1-2H3,(H2,7,8)/p+1 |
InChI-Schlüssel |
AAGTZVMHWKDZGW-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=S)C(=[NH+]N1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



